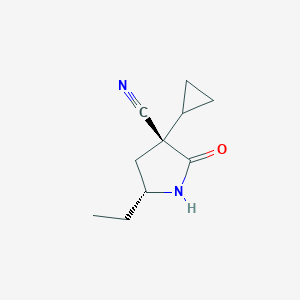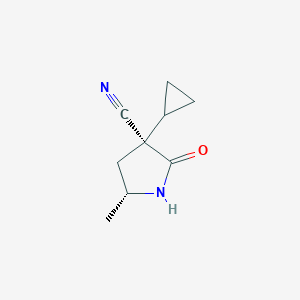![molecular formula C8H7BrN2 B6315647 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 2120300-06-1](/img/structure/B6315647.png)
5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the CAS Number: 1111637-94-5 . It has a molecular weight of 211.06 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . In the crystal structure, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine has been studied for its potential applications in medicinal chemistry and material science. In medicinal chemistry, this compound has been studied for its potential as an antifungal, anti-inflammatory, and anti-cancer agent. The compound has been found to possess a wide range of biological activities, including inhibition of cell proliferation and induction of apoptosis in cancer cells. In material science, the compound has been used in the synthesis of various materials, such as polymers, nanomaterials, and organic-inorganic hybrid materials.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process by binding to FGFR, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and distribution in the body
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and the reaction conditions can be easily controlled. In addition, the compound is stable and can be stored for long periods of time without degradation. However, the compound has some limitations in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound can be difficult to purify and can be affected by light and air.
Zukünftige Richtungen
The potential applications of 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine are vast, and there are many possible future directions for research. Some of the possible future directions for research include the study of the compound’s effects on other diseases, such as Alzheimer’s and Parkinson’s diseases; the development of new synthetic methods for the synthesis of the compound; and the exploration of new materials and pharmaceuticals that can be synthesized using this compound. Additionally, further research could be conducted to investigate the compound’s mechanism of action and its potential therapeutic applications.
Synthesemethoden
5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is synthesized through a variety of methods, including reductive amination, ring-closing metathesis, and microwave-assisted synthesis. In the reductive amination method, this compound is synthesized from 5-bromo-2-methyl-1H-pyrrole and formaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or sodium cyanoborohydride. In the ring-closing metathesis method, this compound is synthesized from 5-bromo-2-methyl-1H-pyrrole and ethylene glycol. The reaction is carried out in the presence of a ruthenium-based catalyst. In the microwave-assisted synthesis method, this compound is synthesized from 5-bromo-2-methyl-1H-pyrrole and ethylene glycol in the presence of a microwave-assisted catalyst.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-1-methylpyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-4-6-7(11)2-3-8(9)10-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVQCZDUHALESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}propanoic acid](/img/structure/B6315580.png)
![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)
![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)



![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)




![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)